molecular formula C26H25ClN4O2S B2683548 N-(4-chlorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide CAS No. 1242972-07-1

N-(4-chlorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

Cat. No.: B2683548
CAS No.: 1242972-07-1
M. Wt: 493.02
InChI Key: JOVFKCHJUHNQGI-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a potent and selective small-molecule inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R or FMS kinase). This receptor is a key signaling molecule in the survival, proliferation, and differentiation of macrophages and microglia. The primary research application of this compound is in the field of oncology, specifically for investigating the tumor microenvironment (TME). By selectively inhibiting CSF1R, it effectively blocks the recruitment and function of tumor-associated macrophages (TAMs), which are known to promote tumor progression, angiogenesis, and immunosuppression [https://pubmed.ncbi.nlm.nih.gov/29026135/]. Studies have demonstrated that pharmacological inhibition of the CSF1/CSF1R axis can reprogram the TME, enhance anti-tumor immune responses, and synergize with checkpoint inhibitor therapies [https://www.nature.com/articles/s41467-021-24549-z]. Beyond oncology, this inhibitor is a critical research tool for dissecting the role of CSF1R-dependent macrophages and microglia in various inflammatory and neurological diseases, including rheumatoid arthritis and Alzheimer's disease, providing insights into cell-specific signaling pathways [https://www.sciencedirect.com/science/article/abs/pii/S0006295217305982]. Its high selectivity makes it an invaluable compound for preclinical research aimed at understanding and therapeutically targeting macrophage-driven disease mechanisms.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN4O2S/c1-16-4-8-18(9-5-16)21-15-34-23-22(21)29-26(30-25(23)33)31-12-2-3-19(14-31)24(32)28-13-17-6-10-20(27)11-7-17/h4-11,15,19H,2-3,12-14H2,1H3,(H,28,32)(H,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVFKCHJUHNQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a synthetic compound with a complex chemical structure that suggests significant potential in medicinal chemistry. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes:

  • Thieno[3,2-d]pyrimidine core : Known for various biological activities.
  • Piperidine ring : Enhances interaction with biological targets.
  • Carboxamide functional group : Influences solubility and reactivity.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC26H25ClN4O2S
Molecular Weight493.02 g/mol
IUPAC NameThis compound

Research indicates that compounds with a thieno[3,2-d]pyrimidine core exhibit various mechanisms of action, including:

  • Enzyme Inhibition : Potential inhibition of kinases or other enzymes critical in disease pathways.
  • Receptor Binding : High affinity for certain receptors involved in signaling pathways, which may lead to therapeutic effects.
  • Antioxidant Activity : Ability to scavenge free radicals, contributing to protective effects against oxidative stress.

Biological Activity and Therapeutic Applications

The biological activity of this compound has been evaluated in various studies:

Anticancer Activity

A study conducted by Walid Fayad et al. (2019) identified compounds from a drug library that displayed anticancer properties through screening multicellular spheroids. The thieno[3,2-d]pyrimidine derivatives showed promise in inhibiting tumor growth in vitro and in vivo .

Antimicrobial Properties

Compounds with similar structures have demonstrated antimicrobial activity against various pathogens. The presence of the thieno[3,2-d]pyrimidine moiety is often linked to enhanced antibacterial and antifungal effects .

Neuroprotective Effects

Research suggests that derivatives of this compound may offer neuroprotective benefits by modulating neurotransmitter systems or reducing neuroinflammation . The piperidine structure may enhance blood-brain barrier permeability.

Table 1: Summary of Biological Activities

Study ReferenceActivity TypeFindings
Fayad et al., 2019 AnticancerInhibition of tumor growth in multicellular spheroids
Kotlyar et al., 2010 AntimicrobialEffective against Gram-positive bacteria
Unpublished DataNeuroprotectiveModulates neurotransmitter levels

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidine vs. Quinazoline Derivatives

A structurally related compound, 3-(4-chlorobenzyl)-N-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide, replaces the thienopyrimidine core with a quinazoline scaffold. This difference may reduce metabolic stability due to increased susceptibility to oxidative degradation .

Substituent Modifications

Benzyl Group Variations

  • N-(2,4-Difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-1,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-4-piperidinecarboxamide: This compound substitutes the 4-chlorobenzyl group with a 2,4-difluorobenzyl moiety.
  • methylphenyl) on steric hindrance and π-π stacking interactions .

Piperidine Substituents

Compounds like 4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide replace the piperidine-3-carboxamide group with a benzodiazolyl-piperidine moiety.

Research Findings and Mechanistic Insights

NMR Analysis of Substituent Effects

Comparative NMR studies of thienopyrimidine derivatives (e.g., compounds 1 and 7 in ) reveal that substituents at the 3-methylphenyl position induce chemical shift changes in regions A (positions 39–44) and B (positions 29–36) of the core structure. These shifts suggest altered electron density and conformational flexibility, which may correlate with enhanced target binding .

Lumping Strategy for Property Prediction

The lumping strategy groups compounds with similar structures (e.g., chloro- and fluorobenzyl derivatives) to predict shared properties. However, subtle differences (e.g., fluorine vs. chlorine electronegativity) can lead to divergent biological activities, underscoring the need for precise structural optimization .

Q & A

Q. What synthetic routes are commonly employed to prepare this compound, and what are their critical reaction parameters?

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Amide coupling : Reaction of a piperidine-3-carboxylic acid derivative with a chlorobenzylamine group under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
  • Thienopyrimidinone formation : Cyclization of a thiouracil intermediate with a substituted phenyl group under acidic or basic conditions, often requiring precise temperature control (e.g., reflux in acetic acid) .
  • Key parameters : Reaction stoichiometry (e.g., 1:1 molar ratio for coupling steps), solvent selection (e.g., dichloromethane or DMF for polar intermediates), and purification methods (e.g., column chromatography with gradients of ethyl acetate/hexane) .

Q. How is the structure of this compound confirmed, and what analytical techniques are prioritized?

Structural confirmation relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions and piperidine/thienopyrimidine ring connectivity. For example, characteristic shifts for the 4-oxo group in thienopyrimidinone (~170 ppm in 13C^{13}C) .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H]+ ion matching calculated mass within 5 ppm error) .
  • X-ray crystallography : For unambiguous assignment of stereochemistry and crystal packing, though single-crystal growth may require slow evaporation in aprotic solvents .

Q. What are the primary pharmacological assays used to evaluate this compound's bioactivity?

Initial screening includes:

  • Kinase inhibition assays : Testing against panels of kinases (e.g., tyrosine kinases) using fluorescence-based ADP-Glo™ assays .
  • Cellular cytotoxicity : IC50_{50} determination in cancer cell lines (e.g., MTT assay in HeLa or MCF-7 cells) .
  • Solubility and metabolic stability : HPLC-based kinetic solubility in PBS and microsomal stability assays (e.g., human liver microsomes with NADPH cofactor) .

Advanced Research Questions

Q. How can researchers address contradictory data in structure-activity relationship (SAR) studies for this compound?

Contradictions in SAR often arise from:

  • Off-target effects : Use selectivity profiling (e.g., broad kinase panels) to distinguish primary targets from secondary interactions .
  • Conformational flexibility : Perform molecular dynamics simulations (e.g., 100-ns trajectories in Desmond) to assess binding pose variability .
  • Experimental variability : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate results across ≥3 independent replicates .

Q. What strategies optimize the metabolic stability of the thienopyrimidinone core in vivo?

Approaches include:

  • Electron-withdrawing substituents : Introduce fluorine or trifluoromethyl groups at the 4-methylphenyl position to reduce oxidative metabolism .
  • Piperidine ring modifications : Replace the N-benzyl group with a cyclopropylmethyl moiety to hinder CYP3A4-mediated N-dealkylation .
  • Prodrug design : Mask the 4-oxo group as a phosphate ester to enhance solubility and slow hepatic clearance .

Q. How can researchers resolve challenges in achieving enantiomeric purity during synthesis?

  • Chiral chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak IA) and isocratic elution (hexane:isopropanol 90:10) to separate enantiomers .
  • Asymmetric catalysis : Employ palladium-catalyzed cross-couplings with chiral ligands (e.g., BINAP) for stereocontrol during piperidine ring formation .
  • X-ray powder diffraction (XRPD) : Monitor crystallinity and enantiomer excess during scale-up .

Q. What computational methods are effective for predicting off-target interactions of this compound?

  • Docking studies : Use AutoDock Vina or Glide to screen against the Protein Data Bank (PDB) for potential off-targets .
  • Pharmacophore modeling : Generate 3D pharmacophores (e.g., using Phase) to identify shared features with known bioactive molecules .
  • Machine learning : Train random forest models on kinase inhibition data to predict selectivity .

Methodological Considerations

Q. How should researchers design a stability-indicating HPLC method for this compound?

  • Column selection : C18 column (4.6 × 150 mm, 3.5 µm) with a mobile phase of 0.1% formic acid in water/acetonitrile .
  • Forced degradation : Expose the compound to heat (60°C), acid (0.1N HCl), base (0.1N NaOH), and UV light to identify degradation products .
  • Validation parameters : Assess linearity (R2^2 > 0.999), precision (%RSD < 2%), and LOQ (< 0.1 µg/mL) per ICH guidelines .

Q. What in vitro assays are recommended to evaluate potential cardiotoxicity?

  • hERG inhibition : Patch-clamp assays using HEK293 cells expressing hERG channels .
  • CYP450 inhibition : Screen against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates .
  • Mitochondrial toxicity : Measure oxygen consumption rate (OCR) in H9c2 cardiomyocytes via Seahorse XF Analyzer .

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